Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine

Description

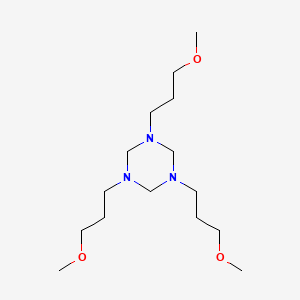

Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine (CAS: 223-563-6) is a triazine derivative with three 3-methoxypropyl substituents symmetrically attached to a hexahydro-s-triazine core. This compound’s methoxypropyl groups likely confer distinct solubility and reactivity profiles, differentiating it from hydroxy- or amino-substituted triazines.

Properties

CAS No. |

3960-05-2 |

|---|---|

Molecular Formula |

C15H33N3O3 |

Molecular Weight |

303.44 g/mol |

IUPAC Name |

1,3,5-tris(3-methoxypropyl)-1,3,5-triazinane |

InChI |

InChI=1S/C15H33N3O3/c1-19-10-4-7-16-13-17(8-5-11-20-2)15-18(14-16)9-6-12-21-3/h4-15H2,1-3H3 |

InChI Key |

BYWNSSMFBBZKMO-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1CN(CN(C1)CCCOC)CCCOC |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The compound is synthesized through the cyclotrimerization of formaldehyde and primary amines bearing the 3-methoxypropyl substituent, forming a hexahydro-s-triazine ring. The process typically involves:

- Reactants: Formaldehyde (often polymeric forms like paraformaldehyde), 3-methoxypropylamine (a primary amine), and sometimes additional catalysts or solvents.

- Reaction Conditions: The reaction can be conducted in aqueous or organic media, at ambient or elevated temperatures, depending on the desired purity and yield.

- Catalysts: Acidic catalysts such as aryl sulfonic acids (e.g., p-toluene sulfonic acid) containing controlled amounts of sulfuric acid and water have been reported to enhance reaction efficiency and selectivity.

Detailed Synthetic Procedure (Based on Patent US20130118996A1 and US3736320A)

Formation of the Amine-Formaldehyde Mixture:

A mixture of 3-methoxypropylamine and formaldehyde is prepared. Polymerized formaldehyde sources like paraformaldehyde or trioxane are commonly used to control the release of formaldehyde during the reaction.Cyclization to Form Hexahydro-s-triazine:

The mixture is heated under acidic catalysis, promoting the condensation of three molecules of the amine with three molecules of formaldehyde to form the this compound ring structure. The reaction temperature and time are optimized to maximize yield and minimize side reactions.Isolation and Purification:

Upon completion, the product is isolated by filtration or extraction. It may be purified by recrystallization or distillation depending on the application requirements.Example from Patent Literature:

In one example, a 75% aqueous solution of this compound was prepared and tested for efficacy in hydrogen sulfide scavenging, indicating the practical utility of the synthesized compound.

Catalyst and Reaction Optimization

- The use of aryl sulfonic acid catalysts containing 0.5% to 7.0% sulfuric acid and controlled water content (0–10%) has been shown to improve reaction rates and product purity.

- Water content is critical: small amounts facilitate the reaction, but excess water can reduce yield or cause side reactions.

- Reaction temperature control is flexible but typically ranges from room temperature to moderate heating to favor cyclization without decomposition.

Comparative Data Table of Preparation Parameters

Research Outcomes and Applications

- The synthesized this compound exhibits effective hydrogen sulfide scavenging properties, reducing H2S levels dramatically in hydrocarbon mixtures, as demonstrated in comparative studies.

- The compound forms symmetrical triazine structures that are stable and useful in various industrial applications, including as crosslinking agents or intermediates in polymer chemistry.

- Mixtures of this compound with other triazines (e.g., hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine) show phase separation, indicating distinct chemical behaviors that can be exploited for tailored applications.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The triazine ring allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are typically used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazines .

Scientific Research Applications

Sulfide Scavenging in Hydrocarbon Streams

One of the primary applications of hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine is its effectiveness as a sulfide scavenger. This compound is utilized to remove hydrogen sulfide (H₂S) and other organic sulfides from liquid or gaseous hydrocarbon streams. The process involves contacting the sulfide-containing hydrocarbon with the triazine compound, which reacts to reduce the concentration of harmful sulfides significantly.

Case Study: Efficacy Testing

In a controlled experiment, a mixture containing 2000 ppm of H₂S was treated with 5500 ppm of this compound. After stirring for 30 minutes at room temperature, the H₂S concentration was reduced to 100 ppm. This demonstrates the compound's capacity to effectively scavenge H₂S under practical conditions .

Analytical Methods for Separation and Purification

This compound can be analyzed using high-performance liquid chromatography (HPLC). A specific method involves a reverse-phase HPLC setup that utilizes acetonitrile and water as mobile phases. This method is scalable for preparative separation and is suitable for pharmacokinetic studies.

Table: HPLC Method Parameters

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 Reverse Phase |

| Mobile Phase | Acetonitrile and Water |

| pH Adjustment | Phosphoric Acid (or Formic Acid for MS) |

| Particle Size | 3 µm for UPLC applications |

This analytical approach allows for the isolation of impurities and the study of the compound's behavior in biological systems .

Pharmacokinetics and Toxicology

Research indicates that this compound may have implications in pharmacokinetic studies due to its chemical properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles can provide insights into its safety and efficacy in potential therapeutic applications.

Toxicological Insights

The compound has been classified with certain health warnings; it is harmful if swallowed and can cause skin irritation . Therefore, careful handling and assessment are necessary when considering its application in any biological context.

Mechanism of Action

The mechanism of action of Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This action is facilitated by its ability to penetrate the lipid bilayer and interfere with essential cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Structural and Functional Group Variations

The substituents on the triazine core critically determine the compound’s physicochemical properties and applications. Below is a comparative analysis of key derivatives:

Reactivity and Solubility

- Methoxypropyl vs. Hydroxyethyl: The methoxy group (–OCH₃) in this compound reduces polarity compared to the hydroxyethyl (–CH₂CH₂OH) derivative. In contrast, the hydroxyethyl variant’s hydrophilicity (water solubility: >1 g/100 mL at 24°C) makes it suitable for aqueous formulations like metalworking fluids .

- Amino vs. Alkoxy Groups: The dimethylaminopropyl derivative (CAS 15875-13-5) exhibits basicity due to tertiary amines, enabling its role as a catalyst in polyurethane foam formation . The methoxypropyl derivative lacks such basic sites, suggesting divergent applications.

Functional Performance

- H₂S Scavenging : Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine reacts efficiently with H₂S in oilfield operations, forming stable thioether byproducts . The methoxypropyl analog’s efficacy in this role is unconfirmed but plausible if reactive sites (e.g., hydroxyl groups) are retained.

- Biocidal Activity : Hydroxyethyl derivatives are widely used as preservatives due to formaldehyde-releasing properties, which inhibit microbial growth in metalworking fluids . Methoxypropyl groups may reduce formaldehyde release, altering biocidal performance.

Toxicity and Environmental Impact

Research Findings and Industrial Relevance

- Synthetic Pathways: Most triazines are synthesized via stepwise substitution on cyanuric chloride. For example, Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine is produced by reacting cyanuric chloride with ethanolamine . The methoxypropyl variant likely follows a similar route using 3-methoxypropylamine.

- Market Applications : Hydroxyethyl triazines dominate the H₂S scavenger market due to cost-effectiveness and proven efficacy . Methoxypropyl derivatives may fill niche roles where reduced polarity or modified reactivity is advantageous.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and quantifying Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine in complex matrices?

- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI), optimized for polar triazine derivatives. For example, electrospray-MS has been validated for structural analogs like Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, where ionization parameters (e.g., capillary voltage: 3.5 kV, desolvation temperature: 350°C) are adjusted to account for substituent effects . Calibration standards should be prepared in matrices mimicking experimental conditions (e.g., metalworking fluids) to mitigate matrix interference.

Q. How do substituent groups (e.g., methoxypropyl vs. hydroxyethyl) influence the stability of hexahydro-s-triazine derivatives?

- Methodology : Conduct hydrolysis kinetics studies under varying pH and temperature. For instance, hydroxyethyl-substituted triazines degrade via formaldehyde release under acidic conditions, as observed in H2S scavenger applications . Methoxypropyl groups, being ethers, may exhibit slower hydrolysis due to reduced nucleophilic susceptibility. Compare degradation half-lives (t½) using UV-Vis or NMR spectroscopy to track substituent-specific stability .

Q. What synthetic routes are reported for this compound?

- Methodology : Adapt methods from structurally similar triazines. For example, Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine is synthesized via cyclocondensation of ethanolamine with formaldehyde under controlled pH (8–10) . Replace ethanolamine with 3-methoxypropylamine and optimize reaction conditions (e.g., solvent: water/ethanol mix, temperature: 60–80°C) to favor triazine ring formation. Monitor progress via <sup>13</sup>C NMR for characteristic triazine carbon signals at ~165 ppm .

Advanced Research Questions

Q. How can contradictory data on environmental degradation pathways of this compound be resolved?

- Methodology : Employ isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) to track degradation intermediates in soil/water systems. For analogs like hydroxyethyl-triazines, formaldehyde and thiol adducts are major breakdown products . Use high-resolution MS (HRMS) to distinguish between abiotic (e.g., hydrolysis) and microbial degradation pathways. Cross-validate with microcosm studies under aerobic/anaerobic conditions .

Q. What strategies mitigate instability during long-term storage of this compound?

- Methodology : Stabilize via pH buffering (pH 6–8) and storage in amber glass under inert gas (N2 or Ar). For hydroxyethyl analogs, degradation is minimized at 4°C with antioxidants (e.g., BHT) . Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor purity via HPLC-UV .

Q. How does this compound interact with co-formulants in industrial applications?

- Methodology : Perform compatibility studies using isothermal calorimetry (ITC) or <sup>1</sup>H NMR to detect interactions. For example, hydroxyethyl-triazines form hydrogen bonds with surfactants, altering biocidal efficacy . Test mixtures at varying ratios (1:1 to 1:10) and temperatures (25–60°C) to identify synergistic or antagonistic effects.

Key Notes

- Substitute-specific reactivity necessitates tailored methodologies (e.g., methoxypropyl’s ether linkage vs. hydroxyethyl’s alcohol group).

- Toxicological assessments for the methoxypropyl derivative should follow protocols used for hydroxyethyl analogs, including Ames tests and in vitro cytotoxicity assays .

- Structural analogs (e.g., EC 223-563-6 ) provide a foundation for hypothesizing applications but require experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.